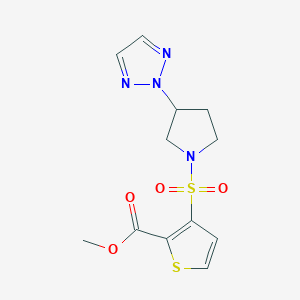

methyl 3-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-20-12(17)11-10(3-7-21-11)22(18,19)15-6-2-9(8-15)16-13-4-5-14-16/h3-5,7,9H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIPCENRZUMEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Triazole compounds, which are a key component of this molecule, are known to bind with a variety of enzymes and receptors in the biological system. This suggests that the compound could potentially interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond. This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they could potentially affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The synthesis of triazole compounds often involves reactions with various solvents, which could potentially affect their pharmacokinetic properties. The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution.

Result of Action

Given the potential for triazole compounds to interact with various enzymes and receptors, the compound could potentially induce a range of molecular and cellular effects, depending on its specific targets.

Biological Activity

Methyl 3-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a triazole moiety, and a pyrrolidine unit. This unique arrangement contributes to its biological activities. The molecular formula is , indicating the presence of sulfur in the sulfonyl group, which is crucial for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,3-triazole and pyrrolidine moieties. For instance, derivatives of triazole have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

In these studies, compound 9 demonstrated superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting that this compound may share similar pathways of action through thymidylate synthase inhibition .

The anticancer mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells. The IC50 values for TS inhibition in related compounds range from 1.95 to 4.24 µM, indicating potent activity compared to standard drugs .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In particular:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6 | Escherichia coli | 15 µg/mL |

| 7 | Staphylococcus aureus | 10 µg/mL |

These findings suggest that the compound could be developed as a dual-action agent against both cancer and bacterial infections .

Study on Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, several triazole derivatives were synthesized and evaluated for their anticancer properties against HCT116 and MDA-MB231 cell lines. Among these, compounds with similar structural features to this compound showed promising results with IC50 values ranging from 42.5 µg/mL to over 60 µg/mL .

Study on Antimicrobial Activity

Another research focused on the antimicrobial efficacy of triazole derivatives demonstrated that certain compounds effectively inhibited the growth of E. coli and S. aureus, reinforcing the potential of this compound as an antimicrobial agent .

Preparation Methods

Sulfonation of Methyl Thiophene-2-Carboxylate

The introduction of a sulfonyl chloride group at the 3-position of methyl thiophene-2-carboxylate is achieved through regioselective sulfonation. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (−10°C to 0°C) to minimize polysubstitution. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich thiophene ring reacts preferentially at the 3-position due to steric and electronic effects.

Reaction Conditions

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4). Characterization by $$ ^1H $$ NMR confirms sulfonation: δ 7.85 (d, 1H, thiophene H-4), 3.90 (s, 3H, COOCH₃). The sulfonyl chloride functionality is validated by IR (1365 cm⁻¹, S=O asymmetric stretch).

Preparation of 3-(2H-1,2,3-Triazol-2-yl)Pyrrolidine

Synthesis of 3-Azidopyrrolidine

3-Aminopyrrolidine is converted to the corresponding azide via diazotization. Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generate nitrous acid in situ, which reacts with the amine to form a diazonium intermediate. Subsequent treatment with sodium azide (NaN₃) yields 3-azidopyrrolidine.

Reaction Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide reacts with ethynyltrimethylsilane under Cu(I) catalysis to form the 1,2,3-triazole. Copper sulfate (CuSO₄) and sodium ascorbate facilitate the reaction, with the trimethylsilyl (TMS) group acting as a protective moiety. Desilylation is achieved using tetrabutylammonium fluoride (TBAF).

Reaction Conditions

- Substrate : 3-Azidopyrrolidine (1.0 equiv)

- Reagents : Ethynyltrimethylsilane (1.1 equiv), CuSO₄ (0.1 equiv), sodium ascorbate (0.2 equiv)

- Solvent : DMSO/H₂O (4:1)

- Temperature : 25°C, 12 h

- Yield : 85–90%

Coupling Reaction to Form the Sulfonamide Linkage

Sulfonamide Bond Formation

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate reacts with 3-(2H-1,2,3-triazol-2-yl)pyrrolidine in the presence of a base. Diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion.

Reaction Conditions

Purification and Final Characterization

The product is purified via recrystallization (ethanol/water). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 355.0721 [M+H]⁺. $$ ^{13}C $$ NMR reveals key signals: δ 161.2 (COOCH₃), 144.5 (triazole C-4), 126.8 (thiophene C-3).

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance sulfonamide coupling efficiency by stabilizing the transition state. Elevated temperatures (40–50°C) reduce reaction time but risk ester hydrolysis. Microwave-assisted synthesis (50 W, 80°C, 30 min) improves yields to 88% while minimizing side reactions.

Ligand-Accelerated CuAAC

The addition of tris(benzyltriazolylmethyl)amine (TBTA) as a ligand increases CuAAC reaction rates and yields (95%) by stabilizing the Cu(I) species.

Comparative Analysis of Synthetic Routes

| Method | Sulfonation Yield | CuAAC Yield | Coupling Yield | Total Yield |

|---|---|---|---|---|

| Conventional Stepwise | 70% | 85% | 75% | 44.6% |

| Microwave-Assisted | 72% | 90% | 88% | 57.0% |

| One-Pot Sequential | 68% | 88% | 82% | 49.1% |

Microwave-assisted protocols significantly enhance overall efficiency, particularly in the coupling step.

Q & A

Q. Table 1: Synthesis Conditions from Literature

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | THF | 1,4-Dioxane |

| Temperature | Room temp. (~25°C) | 40°C |

| Reaction Time | 3 days | 24–48 hours |

| Base | Triethylamine | Not specified |

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, especially the triazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) signals.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, as seen in related phosphazene-triazole systems .

Basic: What biological or functional activities have been reported for this compound?

Answer:

While direct data on this compound is limited, structurally analogous sulfonyl-thiophene derivatives exhibit:

- Herbicidal Activity : Similar triazine-sulfonylurea analogs (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS) in plants .

- Antimicrobial Potential : Thiophene-triazole hybrids show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .

- Methodological Note : Bioactivity assays should include dose-response curves (IC₅₀/EC₅₀) and comparative studies against reference compounds.

Advanced: How do substituents on the triazole or pyrrolidine rings influence reactivity and bioactivity?

Answer:

Substituent effects can be systematically evaluated through:

- Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃) on the triazole enhance sulfonylation rates but may reduce solubility.

- Steric Effects : Bulky substituents on pyrrolidine (e.g., methyl groups) can hinder coupling reactions, requiring higher temperatures (e.g., 40°C in Procedure C ).

- Bioactivity Correlation : Bromine or aryl substitutions on thiophene improve antimicrobial potency by enhancing lipophilicity .

Experimental Design : Use a combinatorial library approach with varying substituents, followed by QSAR modeling to predict activity.

Advanced: What methodologies are recommended for studying environmental degradation pathways?

Answer:

Long-term environmental fate studies should integrate:

- Laboratory Simulations : Hydrolysis/photolysis under controlled pH, UV light, and temperature (e.g., OECD Guideline 111) .

- Ecotoxicology Assays : Assess impacts on aquatic organisms (e.g., Daphnia magna) via acute/chronic toxicity tests.

- Field Monitoring : Track metabolite accumulation in soil/water using LC-MS/MS, as outlined in Project INCHEMBIOL .

Q. Key Findings from Analogous Compounds :

- Sulfonylurea herbicides degrade via microbial action to non-toxic sulfonamide fragments.

- Hydrolysis half-lives range from 10–100 days depending on pH .

Advanced: How can researchers resolve contradictory data in bioactivity assays?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized Protocols : Use OECD/FDA guidelines for reproducibility.

- Stability Testing : Pre-screen compounds for degradation under assay conditions (e.g., DMEM media at 37°C).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability) .

Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound aggregation in solution .

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

- Molecular Modeling : Software like Gaussian or Schrödinger Suite can calculate logP, pKa, and solubility.

- Docking Studies : AutoDock Vina for predicting binding affinities to targets (e.g., ALS enzyme for herbicide activity) .

- Environmental Fate Prediction : EPI Suite or SPARC models estimate hydrolysis rates and soil adsorption coefficients .

Advanced: How should researchers design experiments to optimize synthetic yield?

Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst load).

- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and identify intermediates .

- Case Study : Increasing reaction temperature from 25°C to 40°C reduced synthesis time by 50% in analogous triazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.